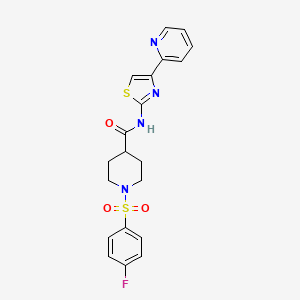

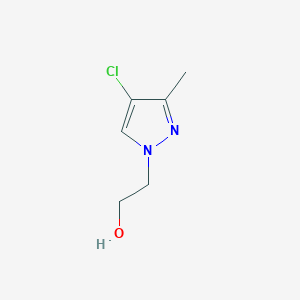

![molecular formula C21H17FN6O3S B2515176 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-85-9](/img/structure/B2515176.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities. The structure suggests that it may have potential pharmacological properties, possibly related to the anticonvulsant activity observed in similar compounds. The presence of a 2-fluorobenzyl group and a triazolopyrimidine core is reminiscent of the structures studied in the provided papers, which have been synthesized and evaluated for various biological activities, including anticonvulsant and inotropic effects .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported, where analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine were created to explore anticonvulsant activities . These analogues were synthesized by modifying the imidazole ring, which is a common strategy to alter the biological properties of a compound. Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving the construction of the triazolopyrimidine core followed by the introduction of the benzo[d][1,3]dioxol-5-ylmethyl group and the acetamide moiety.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is crucial for their biological activity. The electrostatic isopotential maps of these compounds have been calculated and found to be distinctly different, which may influence their interaction with biological targets . The presence of the fluorobenzyl group could affect the compound's lipophilicity and electronic distribution, potentially enhancing its ability to cross biological membranes and interact with specific receptors or enzymes.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be influenced by the substituents on the core structure. The acetamide group, in particular, has been explored for its role in binding to the Peripheral Benzodiazepine Receptor (PBR), with various substituents at the 3-position being investigated for their effects on binding affinity . The benzo[d][1,3]dioxol-5-ylmethyl group could also participate in chemical reactions, potentially affecting the overall reactivity and stability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as pKa and lipophilicity, are important determinants of their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties are not solely determined by the core structure but are also significantly influenced by the nature of the substituents. For instance, the introduction of a fluorine atom can increase the compound's lipophilicity, which may affect its ability to penetrate the central nervous system, a desirable feature for anticonvulsant drugs . The acetamide moiety and the benzo[d][1,3]dioxol-5-ylmethyl group could also contribute to the solubility and stability of the compound, impacting its overall pharmacological profile.

科学的研究の応用

Synthesis and Biological Evaluation of Heterocyclic Compounds

- Research has explored the synthesis of various heterocycles incorporating thiadiazole moieties, aiming to assess their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This work highlights the diverse chemical reactions employed to generate novel compounds with potential applications in agriculture and pest management (Fadda et al., 2017).

Anticonvulsant and Neuroprotective Agents

- Studies have synthesized novel benzothiazole derivatives to evaluate their anticonvulsant activity. These compounds were tested for their efficacy in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, showing promise as potential treatments for epilepsy with specific compounds exhibiting significant potency (Liu et al., 2016).

Adenosine Receptor Affinity

- The affinity of amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines towards adenosine receptors has been investigated, revealing compounds with significant selectivity and affinity for the A1 receptor subtype. This research underlines the potential therapeutic applications of these compounds in disorders related to adenosine receptor dysregulation (Betti et al., 1999).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O3S/c22-15-4-2-1-3-14(15)9-28-20-19(26-27-28)21(25-11-24-20)32-10-18(29)23-8-13-5-6-16-17(7-13)31-12-30-16/h1-7,11H,8-10,12H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIWTDNURQTAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)

![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)